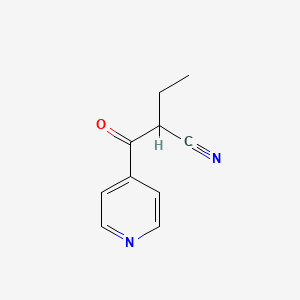
2-(Pyridine-4-carbonyl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridine-4-carbonyl)butanenitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of pyridine, a nitrogen-containing heterocycle, and features a butanenitrile group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-4-carbonyl)butanenitrile can be achieved through several methods:
-
From Halogenoalkanes: : The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]
-
From Amides: : Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), removing water to form the nitrile group. For example: [ \text{CH}_3\text{CONH}_2 \rightarrow \text{CH}_3\text{CN} + \text{H}_2\text{O} ]
-
From Aldehydes and Ketones: : Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles. For example: [ \text{CH}_3\text{CHO} + \text{HCN} \rightarrow \text{CH}_3\text{CH}(OH)\text{CN} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
2-(Pyridine-4-carbonyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
2-(Pyridine-4-carbonyl)butanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(Pyridine-4-carbonyl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, and influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Pyridine-4-carbonyl)butanenitrile: Unique due to its butanenitrile group attached to the pyridine ring.
Pyridine-4-carbonitrile: Lacks the butanenitrile group, making it less versatile in certain reactions.
2-(Pyridine-4-carbonyl)ethanenitrile: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its combination of a pyridine ring and a butanenitrile group provides a versatile scaffold for various scientific and industrial uses.
特性
IUPAC Name |
2-(pyridine-4-carbonyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-8(7-11)10(13)9-3-5-12-6-4-9/h3-6,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHPUWHBPPIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

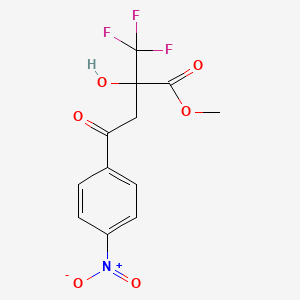
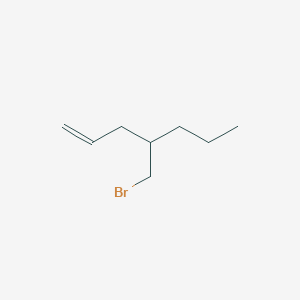

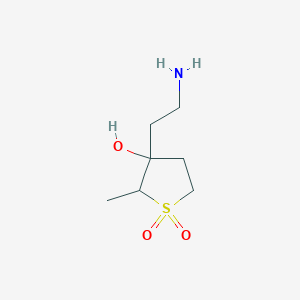
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)


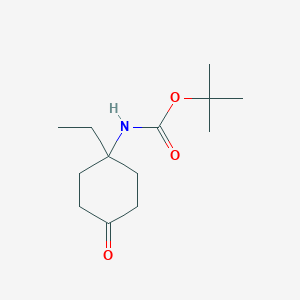
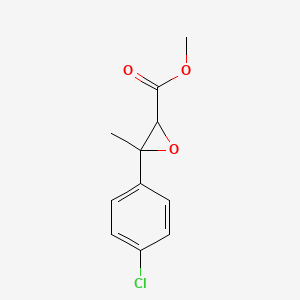

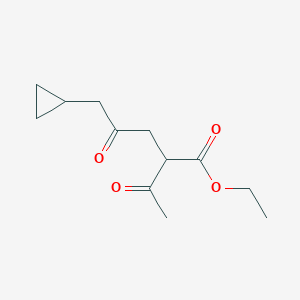
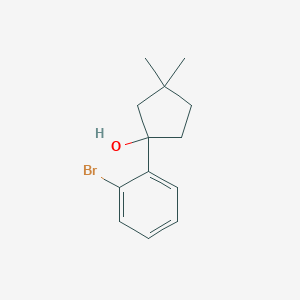
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
